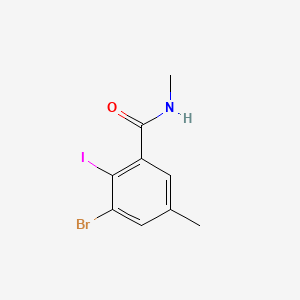
3-Bromo-2-iodo-N,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-iodo-N,5-dimethylbenzamide is an organic compound with the molecular formula C9H9BrINO It is a derivative of benzamide, featuring bromine and iodine substituents on the benzene ring, along with two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-iodo-N,5-dimethylbenzamide typically involves the bromination and iodination of N,5-dimethylbenzamide. One common method includes:
Iodination: The iodination step can be carried out using iodine (I2) and an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).
These reactions are typically conducted under controlled conditions to ensure the selective substitution of the bromine and iodine atoms at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-Bromo-2-iodo-N,5-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3) are common.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3-Bromo-2-iodo-N,5-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Bromo-2-iodo-N,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The bromine and iodine substituents can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate enzyme activities, receptor binding, and other cellular processes, leading to its observed effects.
類似化合物との比較
Similar Compounds
3-Bromo-N,N-dimethylbenzamide: Similar structure but lacks the iodine substituent.
2-Iodo-N,N-dimethylbenzamide: Similar structure but lacks the bromine substituent.
3-Bromo-2,5-dimethoxy-N,N-dimethylbenzamide: Contains methoxy groups instead of methyl groups.
Uniqueness
3-Bromo-2-iodo-N,5-dimethylbenzamide is unique due to the presence of both bromine and iodine substituents, which can significantly influence its chemical reactivity and biological activity. This dual halogenation provides distinct properties that are not observed in compounds with only one halogen substituent.
特性
分子式 |
C9H9BrINO |
|---|---|
分子量 |
353.98 g/mol |
IUPAC名 |
3-bromo-2-iodo-N,5-dimethylbenzamide |
InChI |
InChI=1S/C9H9BrINO/c1-5-3-6(9(13)12-2)8(11)7(10)4-5/h3-4H,1-2H3,(H,12,13) |
InChIキー |
BTFZMJBOZRTOFD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)Br)I)C(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















